molecular formula C18H13BO3 B8208465 (3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid

(3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid

Cat. No.: B8208465
M. Wt: 288.1 g/mol
InChI Key: KSGKFOWCAULVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Patterns

The molecular structure of (3-(dibenzo[b,d]furan-1-yl)phenyl)boronic acid consists of a dibenzofuran core fused to a phenyl ring, which is further functionalized with a boronic acid group (–B(OH)₂) at the meta position. The dibenzofuran system comprises two benzene rings fused to a central furan oxygen, creating a planar, conjugated π-system. The phenyl ring attached to the dibenzofuran’s 1-position introduces steric and electronic effects that influence the boronic acid’s reactivity.

Key bonding features include:

  • C–O–C linkage in dibenzofuran : The furan oxygen participates in resonance with the adjacent benzene rings, stabilizing the planar structure.
  • Boronic acid group : The trigonal planar boron atom forms two B–O bonds with hydroxyl groups and one B–C bond to the phenyl ring. This configuration renders the boron atom electrophilic, facilitating interactions with nucleophiles such as diols or amines.

The SMILES notation for this compound is B(O)(O)c1cc(ccc1)c2c3ccccc3oc4c2cccc4, reflecting the connectivity of the dibenzofuran, phenyl, and boronic acid units.

Crystallographic Analysis of Dibenzofuran-Phenyl-Boronic Acid Systems

While direct crystallographic data for this compound is not publicly available, analogous dibenzofuran-boronic acid derivatives provide insights into its likely structural features. For example, 2-(benzofuran-2-yl)-2,3-dihydro-1H-benzo[d]diazaborole (a related compound) exhibits a planar dibenzofuran system with a boron atom integrated into a six-membered ring. Key crystallographic parameters inferred from such analogs include:

Parameter Value (Typical Range)
B–O bond length 1.36–1.42 Å
C–B bond length 1.56–1.59 Å
Dihedral angle (B–C–C–O) 5–10°

The dibenzofuran moiety enforces rigidity, reducing conformational flexibility in the phenyl-boronic acid subunit. This rigidity enhances thermal stability and influences packing patterns in the solid state, as observed in similar fused-ring boronic acids.

Electronic Structure and Conjugation Effects

The electronic structure of this compound is dominated by conjugation between the dibenzofuran’s aromatic system and the boronic acid group. Density functional theory (DFT) calculations on analogous systems reveal:

  • HOMO localization : The highest occupied molecular orbital (HOMO) is primarily distributed over the dibenzofuran and phenyl rings, indicating electron-rich regions amenable to electrophilic substitution.
  • LUMO localization : The lowest unoccupied molecular orbital (LUMO) resides on the boronic acid group, highlighting its electron-deficient nature and susceptibility to nucleophilic attack.

The extended conjugation across the dibenzofuran-phenyl system lowers the compound’s optical bandgap compared to simpler aryl boronic acids. This property is critical for applications in optoelectronic materials, where tunable absorption and emission profiles are desirable.

Comparative Analysis with Related Boronic Acid Derivatives

This compound exhibits distinct physicochemical properties compared to other boronic acids:

Property Phenylboronic Acid (3-Dibenzo[b,d]furan) Derivative
Molecular Weight (g/mol) 121.93 290.11
Solubility in Water High Low
pKa 8.86 ~7.2 (estimated)
Thermal Stability (°C) 180 >250

The dibenzofuran scaffold enhances thermal stability and reduces solubility in polar solvents due to increased hydrophobicity. Additionally, the electron-withdrawing nature of the dibenzofuran system lowers the boronic acid’s pKa, enhancing its reactivity under mildly acidic conditions. Compared to heteroaryl boronic acids (e.g., thiophene or pyridine derivatives), the oxygen atom in dibenzofuran provides weaker electron-withdrawing effects, resulting in intermediate reactivity in Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

(3-dibenzofuran-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BO3/c20-19(21)13-6-3-5-12(11-13)14-8-4-10-17-18(14)15-7-1-2-9-16(15)22-17/h1-11,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGKFOWCAULVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=C3C4=CC=CC=C4OC3=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The reaction typically involves a dibenzofuran-derived aryl halide (e.g., bromide or iodide) and a phenylboronic acid derivative. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4), facilitates the coupling under inert conditions. A base, such as sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3), is essential for transmetallation and eliminating side reactions.

Example Protocol (adapted from):

  • Reactants :

    • 1-Bromodibenzo[b,d]furan (5.50 mmol, 1.10 eq)

    • (3-Boronophenyl)boronic acid (5.00 mmol, 1.00 eq)

    • Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (0.22 mmol, 0.04 eq)

    • Toluene/water/ethanol (4:1:1 v/v)

    • Na2CO3\text{Na}_2\text{CO}_3 (50.0 mmol, 10.0 eq)

  • Procedure :

    • Combine reactants in a reflux apparatus under nitrogen.

    • Heat to 100°C for 3 hours with vigorous stirring.

    • Extract with methylene chloride, wash with brine, and dry over MgSO4\text{MgSO}_4.

    • Purify via silica gel chromatography (ethyl acetate/hexane) to yield the product as a white solid (46.9% yield).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on ReactionSource
Catalyst Loading2–5 mol%Higher loadings reduce cost efficiency
Solvent SystemToluene/water/ethanolEnhances solubility of reactants
Temperature90–100°CBalances reaction rate and side reactions
BaseK2CO3\text{K}_2\text{CO}_3Superior to Na2CO3\text{Na}_2\text{CO}_3 in polar solvents

The use of DMF as a co-solvent in some protocols (e.g.,) accelerates coupling but may complicate purification due to high boiling points.

Miyaura Borylation for Boronic Acid Installation

For substrates where the boronic acid group cannot be introduced directly, the Miyaura borylation reaction provides an alternative. This method involves treating an aryl halide with bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) in the presence of a palladium catalyst.

Representative Procedure :

  • Reactants :

    • 3-Bromo-dibenzo[b,d]furan-1-ylbenzene (1.0 eq)

    • B2pin2\text{B}_2\text{pin}_2 (1.2 eq)

    • Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (0.05 eq)

    • KOAc (3.0 eq) in dioxane

  • Procedure :

    • Heat at 80°C for 12 hours under nitrogen.

    • Quench with water, extract with ethyl acetate, and concentrate.

    • Purify by recrystallization to isolate the boronic acid.

This method is less common for the target compound due to the commercial availability of phenylboronic acid precursors.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H}-NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and the boronic acid proton (δ ~8.1 ppm, broad).

  • 13C^{13}\text{C}-NMR : Signals for quaternary carbons adjacent to boron (~135 ppm) confirm successful coupling.

High-Performance Liquid Chromatography (HPLC)

Purity ≥98% is typically achieved, as required for OLED intermediates.

Industrial-Scale Production and Challenges

Industrial protocols (e.g.,) emphasize cost-effective catalysts and solvent recovery:

  • Catalyst Recycling : Immobilized palladium catalysts reduce metal contamination.

  • Solvent Systems : Toluene/water mixtures enable phase separation and reuse .

Chemical Reactions Analysis

Types of Reactions: (3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing dibenzo derivatives, including (3-(dibenzo[b,d]furan-1-yl)phenyl)boronic acid, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms that may involve the modulation of key signaling pathways. For instance, studies have demonstrated that boronic acids can interfere with proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells .

Antimicrobial Properties
Dibenzo derivatives have also been reported to possess antimicrobial activity. The structural characteristics of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis

Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds. This reaction allows for the formation of carbon-carbon bonds between aryl groups, facilitating the development of complex organic molecules used in pharmaceuticals and agrochemicals . The compound acts as a boron source, providing an efficient pathway for synthesizing various functionalized aromatic compounds.

Materials Science

Organic Light Emitting Diodes (OLEDs)
The compound has potential applications in the field of organic electronics, particularly in the development of OLEDs. Its unique electronic properties make it suitable for use as an intermediate in the synthesis of materials that can emit light when an electric current is applied. This application is critical in advancing display technologies and energy-efficient lighting solutions .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer and antimicrobial properties; modulation of key signaling pathways
Organic SynthesisUtilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis
Materials SciencePotential use in OLEDs as an intermediate for light-emitting materials

Case Studies

  • Anticancer Activity Study
    In a study examining various dibenzo derivatives, this compound was found to significantly inhibit the proliferation of specific cancer cell lines. The mechanism involved apoptosis induction through proteasome inhibition, highlighting its potential as a therapeutic agent against cancer .
  • Synthesis via Cross-Coupling Reactions
    A recent investigation into the efficiency of this compound in Suzuki-Miyaura reactions demonstrated high yields and selectivity for biaryl products. This study underscores the compound's utility in organic synthesis and its role in developing complex molecular architectures .

Mechanism of Action

The mechanism of action of (3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Dibenzo[b,d]furan-4-ylboronic Acid

The positional isomer dibenzo[b,d]furan-4-ylboronic acid (CAS 100124-06-9) differs in the placement of the boronic acid group on the dibenzofuran ring. Key distinctions include:

  • Synthetic Utility : Both isomers participate in Suzuki couplings, but the 4-yl derivative achieves 92% yield in forming benzimidazole derivatives, while the 1-yl derivative’s performance in analogous reactions remains to be fully documented .

Heteroatom Variants: Dibenzo[b,d]thiophen-4-ylboronic Acid

Replacing the oxygen atom in dibenzofuran with sulfur yields dibenzo[b,d]thiophen-4-ylboronic acid (CAS 1307859-67-1). Differences include:

  • Reactivity : The thiophene analog exhibits enhanced electron-richness due to sulfur’s polarizability, improving its performance in trifluoromethyltelluration reactions (83% yield) compared to furan derivatives .
  • Biological Activity : Thiophene-based boronic acids may exhibit distinct binding affinities in enzyme inhibition due to sulfur’s larger atomic radius and electronegativity .

Simpler Aryl Boronic Acids: Phenylboronic Acid

  • Diagnostic Accuracy: Phenylboronic acid outperforms aminophenylboronic acid (APBA) in detecting KPC β-lactamases, achieving 98% sensitivity . The dibenzofuran derivative’s larger structure may reduce permeability but improve target specificity in biomedical applications.
  • Synthetic Flexibility : While phenylboronic acid is widely used in cross-couplings, the dibenzofuran derivative’s rigid structure enhances stability in high-temperature reactions, as seen in carbazole-based OLED host materials (95–97% yields) .

Suzuki-Miyaura Cross-Coupling Reactions

  • (3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic Acid : Expected to exhibit high reactivity in forming C–C bonds, similar to dibenzo[b,d]thiophen-3-ylboronic acid (66–83% yields in trifluoromethyltelluration) .
  • Benzofuran-2-ylboronic Acid : Achieves 78% yield in synthesizing carbazole derivatives, suggesting the dibenzofuran analog could match or exceed this performance .
Table 2: Reaction Yields of Boronic Acids in Cross-Couplings
Compound Reaction Type Yield Reference
Dibenzo[b,d]thiophen-3-ylboronic acid Trifluoromethyltelluration 83%
Dibenzo[b,d]furan-4-ylboronic acid Benzimidazole synthesis 92%
Benzofuran-2-ylboronic acid Carbazole coupling 78%

Biological Activity

(3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid, with the CAS number 2229864-76-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition.

  • Molecular Formula : C₁₈H₁₃BO₃
  • Molecular Weight : 288.11 g/mol
  • Purity : Typically stored under inert atmosphere at room temperature to maintain stability.

Anticancer Activity

Recent studies have highlighted the potential of dibenzofuran derivatives, including this compound, in combating cancer. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. The structure-activity relationship (SAR) studies suggest that modifications in the dibenzofuran moiety can enhance anticancer efficacy .

Case Study: Antiproliferative Effects

A notable study demonstrated that dibenzofuran derivatives showed promising results in inhibiting the growth of NSCLC cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to reduced cell viability .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit certain enzymes, which can be leveraged for therapeutic purposes. Specifically, this compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme IC50 Value (µg/mL)
Acetylcholinesterase115.63
Butyrylcholinesterase3.12
Antiurease1.10
Antithyrosinase11.52

These findings indicate that the compound exhibits potent inhibitory activity against butyrylcholinesterase, which is significant for neurodegenerative disease research .

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. It demonstrated strong free radical scavenging abilities, with IC50 values comparable to known antioxidants:

Assay Method IC50 Value (µg/mL)
ABTS Radical Scavenging0.11
DPPH Free Radical Scavenging0.14
CUPRAC1.73

These results suggest that the compound may play a role in preventing oxidative stress-related diseases .

Applications in Drug Delivery

The compound's boronic acid functionality allows it to form complexes with certain biomolecules, enhancing drug delivery systems. For instance, studies have shown that phenylboronic acid derivatives can improve the solubility and bioavailability of hydrophobic drugs like curcumin through core-shell nanoconstructs, leading to effective therapeutic outcomes in both cellular and animal models .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid, and how can steric hindrance from the dibenzofuran moiety be addressed?

The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing aryl boronic acids. For sterically hindered substrates like this compound, catalyst selection is critical. Palladium catalysts such as PdCl₂(dppf)₂ (1,1′-bis(diphenylphosphino)ferrocene palladium dichloride) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) are effective. Reaction conditions typically involve polar aprotic solvents (e.g., DMF or DME), elevated temperatures (70–105°C), and bases like Na₂CO₃. Optimizing ligand-to-metal ratios and using microwave-assisted synthesis may improve yields .

Q. How can researchers ensure the purity of this compound and quantify trace impurities?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a validated analytical method for detecting boronic acid impurities at sub-ppm levels. Key validation parameters include:

  • Limit of Detection (LOD) : <0.1 ppm
  • Limit of Quantification (LOQ) : <1 ppm
  • Linearity : R² >0.99 over 1–50 ppm
  • Accuracy : 90–110% recovery
  • Robustness : Consistent retention times (±2%) under varying mobile-phase compositions .

Advanced Research Questions

Q. What strategies mitigate steric and electronic challenges during cross-coupling reactions involving this boronic acid?

The dibenzofuran group introduces steric hindrance and electron-withdrawing effects, which can slow transmetallation. Strategies include:

  • Ligand optimization : Bulky ligands (e.g., XPhos) enhance catalyst stability.
  • Solvent tuning : Dioxane or toluene improves solubility of aromatic substrates.
  • Microwave irradiation : Reduces reaction time and byproduct formation.
  • Pre-functionalization : Introducing electron-donating groups (e.g., methoxy) on the phenyl ring to balance electronic effects .

Q. How does the boronic acid moiety influence biological activity in tubulin polymerization inhibition?

Boronic acids mimic hydroxyl groups but exhibit stronger hydrogen-bonding and Lewis acid properties. In tubulin inhibitors, the boronic acid group in compounds like 13c and 13d (IC₅₀ = 21–22 µM) enhances binding to β-tubulin’s colchicine site. This is evidenced by:

  • Apoptosis induction : Jurkat cells treated with 10⁻⁸ M 13c show caspase activation within 8 hours.
  • COMPARE analysis : A correlation coefficient (r = 0.553) indicates distinct mechanisms compared to non-boron analogs like combretastatin A-4 .

Q. Why does replacing hydroxyl groups with boronic acid enhance bioactivity, while carboxylic acid derivatives show no activity?

Boronic acids form reversible covalent bonds with biological nucleophiles (e.g., serine residues in enzymes), enhancing target engagement. In contrast, carboxylic acids lack this dynamic binding capability and may disrupt hydrophobic interactions. For example, compound 17 (carboxylic acid analog of 13c) showed no tubulin inhibition (IC₅₀ >100 µM) .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in reported biological activities of boronic acid derivatives?

Contradictions often arise from assay conditions or structural nuances. For example:

  • Cell line variability : IC₅₀ values for 13c ranged from 0.48 µM (B-16 melanoma) to 2.1 µM (1-87 leukemia), highlighting tissue-specific responses.
  • Solubility factors : Poor aqueous solubility of dibenzofuran-containing compounds may artificially reduce activity in cell-based assays. Use of co-solvents (e.g., DMSO ≤0.1%) is critical .

Q. What methodologies characterize the electronic properties of this compound for materials science applications?

Single-molecule conductance studies under varying voltages (e.g., 100–200 mV) reveal electronic coupling efficiency. For example, 4-(methylthio)phenyl boronic acid showed distinct 2D conductance histograms at 100 mV (single conductance peak) vs. 200 mV (multiple peaks), suggesting voltage-dependent binding modes. DFT calculations can further correlate molecular orbitals with experimental data .

Methodological Recommendations

  • Synthetic protocols : Include boron trifluoride etherate to stabilize the boronic acid during workup.
  • Storage : Store at 0–6°C under inert atmosphere to prevent protodeboronation.
  • Biological assays : Use flow cytometry (FACScan) to quantify apoptosis and confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.